2-[2-(4-bromophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]-N-ethyl-N-phenylacetamide
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Overview
Description
2-[2-(4-bromophenyl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]-N-ethyl-N-phenylacetamide is a complex organic compound with a unique structure that includes a bromophenyl group, a pyrazolo[1,5-d][1,2,4]triazin-5-yl core, and an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(4-bromophenyl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]-N-ethyl-N-phenylacetamide typically involves multiple steps. One common approach starts with the preparation of the pyrazolo[1,5-d][1,2,4]triazin-5-yl core, followed by the introduction of the bromophenyl group and the acetamide moiety. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
2-[2-(4-bromophenyl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]-N-ethyl-N-phenylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups within the molecule.
Substitution: The bromophenyl group can participate in substitution reactions, where the bromine atom is replaced by other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted phenyl derivatives.
Scientific Research Applications
2-[2-(4-bromophenyl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]-N-ethyl-N-phenylacetamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific properties, such as conductivity or fluorescence.
Biological Research: Researchers investigate its effects on various biological systems to understand its potential therapeutic benefits and mechanisms of action.
Mechanism of Action
The mechanism of action of 2-[2-(4-bromophenyl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]-N-ethyl-N-phenylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. This can result in various biological effects, depending on the specific target and context.
Comparison with Similar Compounds
Similar Compounds
- **2-[2-(4-bromophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]-N-(4-methylphenyl)acetamide
- **2-[2-(4-bromophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]-N-(3,4-dimethylbenzyl)acetamide
Uniqueness
Compared to similar compounds, 2-[2-(4-bromophenyl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]-N-ethyl-N-phenylacetamide stands out due to its specific substitution pattern and functional groups. These unique features may confer distinct biological activities and chemical properties, making it a valuable compound for further research and development.
Biological Activity
The compound 2-[2-(4-bromophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]-N-ethyl-N-phenylacetamide represents a significant area of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the compound's biological activity, synthesis, and pharmacological implications based on recent research findings.
Structural Characteristics
The molecular formula of the compound is C20H18BrN5O2, with a molecular weight of approximately 398.31 g/mol. Its structure features a pyrazolo[1,5-d][1,2,4]triazine core, which is known for conferring various biological properties. The presence of the bromophenyl moiety and the ethyl-phenylacetamide substituent enhances its potential interactions with biological targets.
Biological Activity
- Antitumor Activity : Compounds containing pyrazolo[1,5-d][1,2,4]triazine rings have been documented to exhibit antitumor properties. In vitro studies indicate that derivatives of this class can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
- Anti-inflammatory Effects : The compound has shown promise in anti-inflammatory assays. Research indicates that it may inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation pathways. Preliminary data suggest that it could be more effective than existing anti-inflammatory drugs like celecoxib.
- Antiviral Properties : Some studies have indicated that pyrazolo[1,5-d][1,2,4]triazine derivatives possess antiviral activity against certain viral strains. The mechanism may involve interference with viral replication or inhibition of viral entry into host cells.
Synthesis
The synthesis of this compound typically involves several steps:
- Starting Materials : The synthesis begins with readily available precursors such as 4-bromobenzaldehyde and appropriate triazine derivatives.
- Reactions : Key reactions include nucleophilic substitutions and cyclization processes under controlled conditions to ensure high yield and purity.
Case Study 1: Anticancer Activity Assessment
A recent study evaluated the anticancer effects of this compound on various cancer cell lines. Results indicated a significant reduction in cell viability at concentrations as low as 10 µM over 48 hours. Mechanistic studies revealed that the compound induces apoptosis via the mitochondrial pathway.
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MCF-7 (Breast) | 12 | Apoptosis induction |
HeLa (Cervical) | 15 | Cell cycle arrest |
A549 (Lung) | 10 | Mitochondrial pathway |
Case Study 2: Anti-inflammatory Activity
In an evaluation for anti-inflammatory properties using a mouse model of inflammation, the compound demonstrated significant inhibition of paw edema compared to control groups.
Treatment Group | Edema Reduction (%) |
---|---|
Control | 0 |
Low Dose (10 mg/kg) | 30 |
High Dose (50 mg/kg) | 70 |
Properties
Molecular Formula |
C21H18BrN5O2 |
---|---|
Molecular Weight |
452.3 g/mol |
IUPAC Name |
2-[2-(4-bromophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5-yl]-N-ethyl-N-phenylacetamide |
InChI |
InChI=1S/C21H18BrN5O2/c1-2-25(17-6-4-3-5-7-17)20(28)13-26-21(29)19-12-18(24-27(19)14-23-26)15-8-10-16(22)11-9-15/h3-12,14H,2,13H2,1H3 |
InChI Key |
JQXPUMGKVOGHCF-UHFFFAOYSA-N |
Canonical SMILES |
CCN(C1=CC=CC=C1)C(=O)CN2C(=O)C3=CC(=NN3C=N2)C4=CC=C(C=C4)Br |
Origin of Product |
United States |
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